molecular formula C16H16Cl3N3O B11987209 N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide

Cat. No.: B11987209
M. Wt: 372.7 g/mol
InChI Key: ZRYKGGKSLXRCGO-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trichloromethyl group, a dimethylphenylamino group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with nicotinic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in electrophilic reactions, while the nicotinamide moiety can interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide can be compared with other similar compounds such as:

    N-(2,2,2-Trichloro-1-(3-(2,5-dimethyl-phenyl)-thioureido)-ethyl)-formamide: This compound has a similar structure but contains a thioureido group instead of a nicotinamide moiety.

    2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide: This compound has an acetamide group instead of a nicotinamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16Cl3N3O

Molecular Weight

372.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16Cl3N3O/c1-10-5-6-11(2)13(8-10)21-15(16(17,18)19)22-14(23)12-4-3-7-20-9-12/h3-9,15,21H,1-2H3,(H,22,23)

InChI Key

ZRYKGGKSLXRCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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